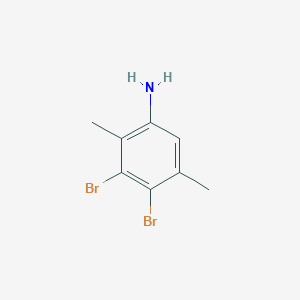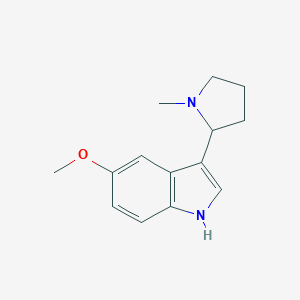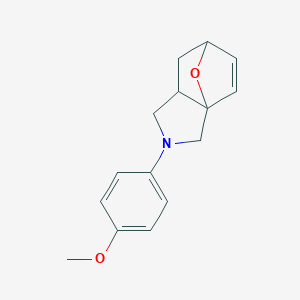
3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)- is not fully understood. However, studies have suggested that this compound may exert its antitumor and anti-inflammatory activities through the inhibition of certain enzymes and signaling pathways.
Biochemische Und Physiologische Effekte
Studies have reported that 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)- exhibits antitumor and anti-inflammatory activities. In addition, this compound has been reported to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)- in lab experiments include its simple synthesis method, low toxicity profile, and potential applications in various fields. However, the limitations of using this compound include its limited availability and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)-. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Exploration of the potential applications of this compound in other fields such as agriculture and environmental science.
3. Development of novel derivatives of 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)- with improved properties.
4. Investigation of the potential use of this compound as a therapeutic agent for other diseases beyond cancer and inflammation.
Conclusion
In conclusion, 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)- is a chemical compound that has potential applications in various fields. Its simple synthesis method, low toxicity profile, and potential therapeutic activities make it a promising candidate for further studies. However, further research is needed to fully understand its mechanism of action and explore its potential applications in other fields.
Synthesemethoden
The synthesis of 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)- involves the reaction of 4-methoxyphenylacetonitrile with ethyl bromoacetate in the presence of sodium ethoxide. The resulting product is then treated with sodium hydride to obtain the final product. This method has been reported to have a yield of 78% and is considered to be a simple and efficient method for synthesizing 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)-.
Wissenschaftliche Forschungsanwendungen
3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)- has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been reported to exhibit antitumor and anti-inflammatory activities. In material science, 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)- has been studied as a potential building block for the synthesis of novel materials. In organic synthesis, this compound has been used as a starting material for the synthesis of various derivatives.
Eigenschaften
CAS-Nummer |
17960-79-1 |
|---|---|
Produktname |
3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)- |
Molekularformel |
C15H17NO2 |
Molekulargewicht |
243.3 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene |
InChI |
InChI=1S/C15H17NO2/c1-17-13-4-2-12(3-5-13)16-9-11-8-14-6-7-15(11,10-16)18-14/h2-7,11,14H,8-10H2,1H3 |
InChI-Schlüssel |
CWQOLNPEJYNXEB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CC3CC4C=CC3(C2)O4 |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CC3CC4C=CC3(C2)O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



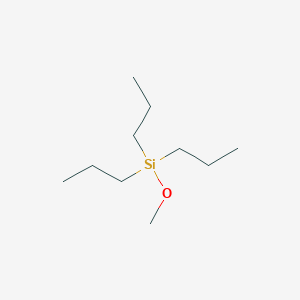
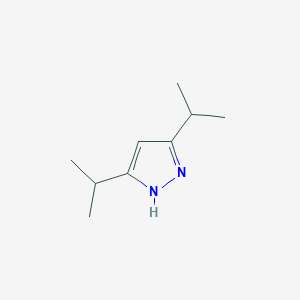
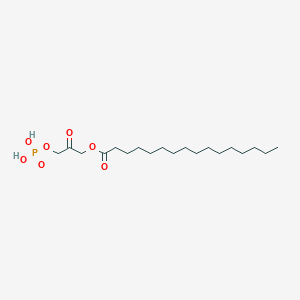
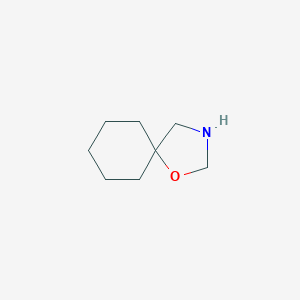
![potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B91168.png)
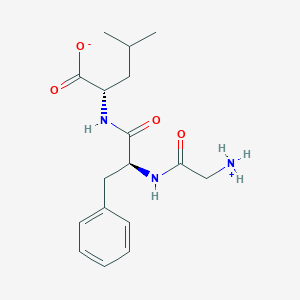
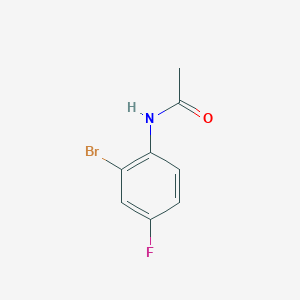
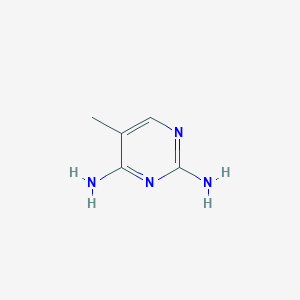
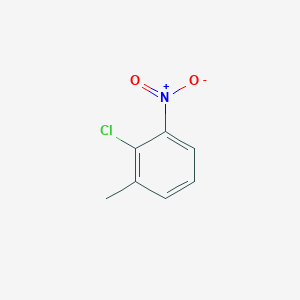
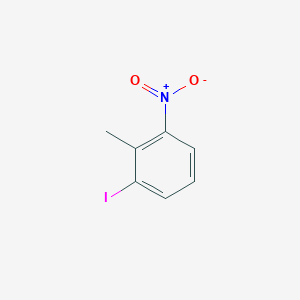
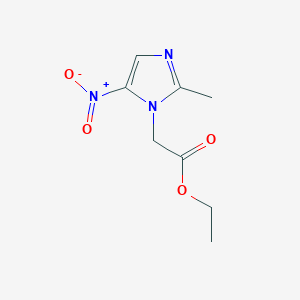
![Spiro[2.5]octane-1-carboxylic Acid](/img/structure/B91185.png)
